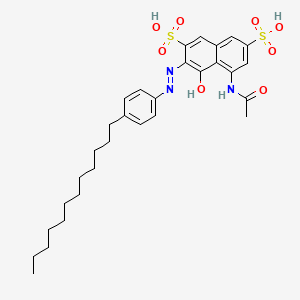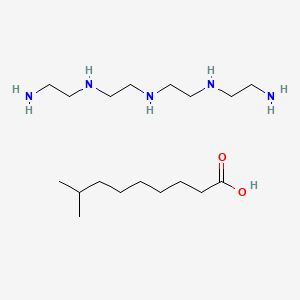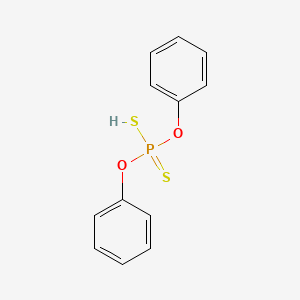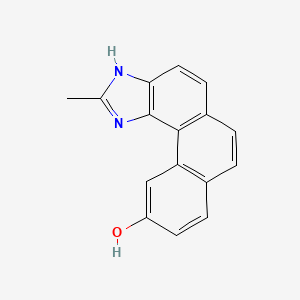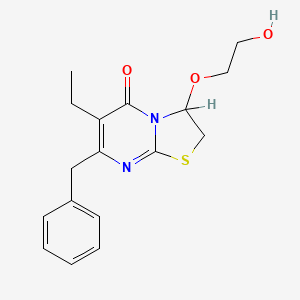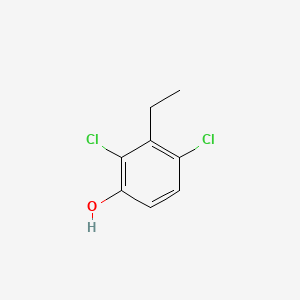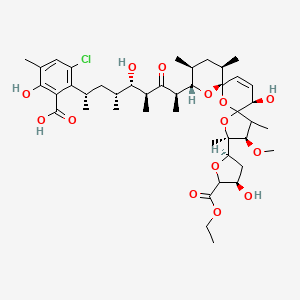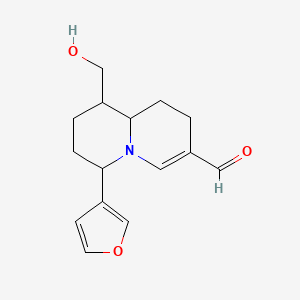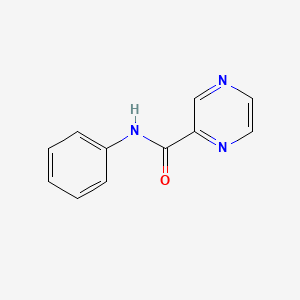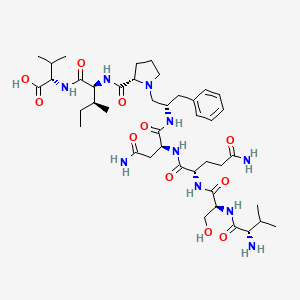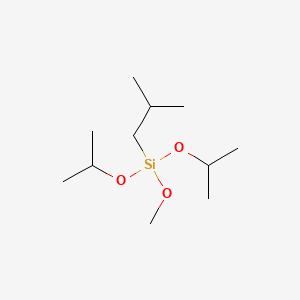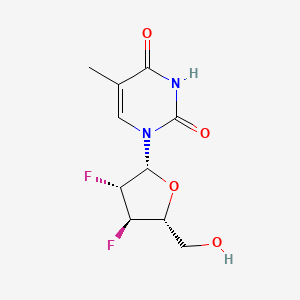
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2’-deoxyribofuranosyl-5-fluorouracil, commonly known as 2’-F-ribo-FLT, is a fluorinated nucleoside analogue. This compound is part of a significant class of chemotherapeutic agents widely used in the treatment of cancer and viral infections. The incorporation of fluorine into the nucleoside structure enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in medical research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-F-ribo-FLT typically involves the fluorination of a precursor nucleoside. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom at the desired position on the nucleoside.
Industrial Production Methods
In an industrial setting, the production of 2’-F-ribo-FLT may involve large-scale fluorination reactions using automated equipment to control reaction parameters precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical use.
Análisis De Reacciones Químicas
Types of Reactions
2’-F-ribo-FLT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or amines (R-NH2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while substitution reactions can produce various amino-substituted nucleosides.
Aplicaciones Científicas De Investigación
2’-F-ribo-FLT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other fluorinated nucleosides and studying their properties.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Serves as a chemotherapeutic agent in the treatment of cancer, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as positron emission tomography (PET) tracers.
Mecanismo De Acción
The mechanism of action of 2’-F-ribo-FLT involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and inhibits the activity of DNA polymerase, leading to the termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cancer cells, which rely heavily on DNA replication for growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxyadenosine (2’-F-Ado): Another fluorinated nucleoside with similar properties but different base pairing characteristics.
2’-Fluoro-2’-deoxycytidine (2’-F-Cyt): Similar in structure but pairs with guanine instead of thymine.
2’-Fluoro-2’-deoxyuridine (2’-F-Urd): A closely related compound with applications in antiviral therapy.
Uniqueness
2’-F-ribo-FLT is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerase effectively. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a potent chemotherapeutic agent.
Propiedades
Número CAS |
132776-21-7 |
|---|---|
Fórmula molecular |
C10H12F2N2O4 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1 |
Clave InChI |
WZJLGLRFQDVYET-JAGXHNFQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


